3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide
Overview
Description
“3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 880652-44-8 . It has a molecular weight of 312.09 .
Molecular Structure Analysis
The molecular formula of “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is C10H9BrF3NO2 . Its average mass is 312.083 Da and its monoisotopic mass is 310.976868 Da .Physical And Chemical Properties Analysis
The compound “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” has a molecular weight of 312.09 . It should be stored in a refrigerator .Scientific Research Applications
Pharmaceutical Chemistry
- Summary of the Application : The compound “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is used in the synthesis of various drug molecules . Specifically, it’s used in the production of a drug called selinexor .
- Methods of Application or Experimental Procedures : The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
- Results or Outcomes Obtained : The result of this process is the production of the drug selinexor .
Agrochemical Industry
- Summary of the Application : Trifluoromethylpyridines, which can be synthesized using “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
- Methods of Application or Experimental Procedures : The synthesis of trifluoromethylpyridines involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes Obtained : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Organic Electroluminescent Devices
- Summary of the Application : “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” can be used in the synthesis of phosphorous host materials for organic electroluminescent devices .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes Obtained : The result of this process is the production of phosphorous host materials for organic electroluminescent devices .
Antiviral Activity
- Summary of the Application : Indole derivatives, which can be synthesized using “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, have shown potential as antiviral agents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes Obtained : Various indole derivatives have shown antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
PDE10A Inhibition
- Summary of the Application : “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes Obtained : The result of this process is the inhibition of PDE10A, which could have potential therapeutic applications .
Safety And Hazards
Future Directions
Trifluoromethylpyridines and their derivatives, which are structurally similar to “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, are expected to have many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCIXQQXPOPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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